2-(2-Methoxyphenyl)acetamide
Overview
Description
2-(2-Methoxyphenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. This particular compound has a methoxy group attached to the phenyl ring, which can influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related acetamide compounds has been explored in various studies. For instance, palladium-catalyzed C-H acetoxylation has been used to produce acetamides with excellent regioselectivity and moderate to good yields . Another approach involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives . Additionally, a synthesis method for 2-hydroxy-N-methyl-N-phenyl-acetamide has been reported, which involves acetylation, esterification, and ester interchange steps, resulting in high yields . These methods highlight the versatility in synthesizing acetamide derivatives, which could be adapted for the synthesis of 2-(2-Methoxyphenyl)acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques. For example, the structure of silylated derivatives has been investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . Similarly, IR and MS spectroscopy have been used to analyze and assign characteristic peaks of synthesized acetamides . These techniques are essential for confirming the molecular structure of synthesized compounds, including 2-(2-Methoxyphenyl)acetamide.
Chemical Reactions Analysis
Acetamides can undergo various chemical reactions. The palladium-catalyzed C-H acetoxylation reaction mentioned earlier can be used to convert the products into α-amino acids . Additionally, chemoselective acetylation has been employed to synthesize intermediates for antimalarial drugs . The reactivity of acetamides can also lead to the formation of novel compounds with potential biological activities, as seen in the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides and other derivatives with anti-inflammatory and analgesic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides are influenced by their molecular structure. For instance, the presence of a methoxy group can affect the compound's solubility, boiling point, and melting point. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been optimized by studying various parameters such as solvent, catalyst loading, and temperature . These studies provide insights into the factors that can influence the physical and chemical properties of acetamide derivatives.
Scientific Research Applications
Green Synthesis in Dye Production
2-(2-Methoxyphenyl)acetamide and its derivatives play a crucial role in the production of dyes, specifically azo disperse dyes. The use of a novel Pd/C catalyst developed for hydrogenation of related compounds results in high activity, selectivity, and stability, indicating its potential in greener and more efficient dye synthesis processes (Zhang Qun-feng, 2008).
Inhibitory Activity in Diabetes Treatment
Derivatives of 2-(2-Methoxyphenyl)acetamide, such as 2-(4-methoxyphenyl) ethyl] acetamide, have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds showed significant inhibitory activities, suggesting a potential application in the treatment of diabetes through in vivo screening in various models (A. Saxena et al., 2009).
Environmental and Agricultural Relevance
2-(2-Methoxyphenyl)acetamide derivatives are also relevant in environmental and agricultural contexts. Compounds like acetochlor and metolachlor, which are structurally similar to 2-(2-Methoxyphenyl)acetamide, are widely used as herbicides in agricultural crop production. Their metabolism and environmental interactions have been studied extensively, shedding light on their potential impact on human and environmental health (S. Coleman et al., 2000).
Chemoselective Acetylation in Drug Synthesis
In the field of drug synthesis, 2-(2-Methoxyphenyl)acetamide derivatives are significant. For instance, N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrates the importance of chemoselective acetylation processes. These processes, which are crucial for the development of effective pharmaceuticals, have been optimized using various catalysts and conditions (Deepali B Magadum & G. Yadav, 2018).
Traditional Medicine Applications
N-acetyldopamine derivatives, structurally related to 2-(2-Methoxyphenyl)acetamide, have been isolated from traditional Chinese medicinal sources like Periostracum Cicadae. These compounds are used to treat various ailments, indicating the potential medicinal value of related compounds (Lu Yang et al., 2015).
Safety And Hazards
2-(2-Methoxyphenyl)acetamide is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOOQLXZKWMYCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955007 | |
Record name | 2-(2-Methoxyphenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)acetamide | |
CAS RN |
33390-80-6, 6343-93-7 | |
Record name | 2-Methoxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33390-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methoxyphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methoxyphenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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